molecular formula C19H28N2O B4973434 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole

1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole

Cat. No. B4973434
M. Wt: 300.4 g/mol
InChI Key: VDVBBJULUBGACD-UHFFFAOYSA-N
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Description

1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole, also known as TBPHI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPHI is a synthetic compound that belongs to the class of imidazole derivatives, which are widely used in medicinal chemistry, agrochemicals, and materials science. In

Mechanism of Action

The mechanism of action of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole is not well understood. However, it is believed that 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has also been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects
1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole can inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has also been shown to inhibit the proliferation of tumor cells in vitro. In addition, 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has been shown to reduce the production of inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole is that its mechanism of action is not well understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole research. One area of interest is the development of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole as a potential therapeutic agent for Alzheimer's disease. Further studies are needed to determine the efficacy of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole in animal models of the disease. Another area of interest is the development of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole as a potential anticancer agent. Further studies are needed to determine the mechanism of action of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole in tumor cells and to evaluate its efficacy in animal models of cancer. Additionally, 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole may have potential applications in the development of new materials, such as polymers and coatings. Further studies are needed to explore these potential applications of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole.

Synthesis Methods

The synthesis of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole involves the reaction of 4-tert-butylphenol with 1,6-dibromohexane, followed by the reaction with imidazole in the presence of a base. The final product is obtained after purification using chromatography techniques. The synthesis of 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole is a straightforward process, and the yield of the product is high, making it an attractive compound for further research.

Scientific Research Applications

1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has been shown to have antifungal, antibacterial, and antitumor activities. 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In addition, 1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

1-[6-(4-tert-butylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-19(2,3)17-8-10-18(11-9-17)22-15-7-5-4-6-13-21-14-12-20-16-21/h8-12,14,16H,4-7,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVBBJULUBGACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Tert-butylphenoxy)hexyl]imidazole

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